(R)-Naproxen acyl-β-D-glucuronide is a significant metabolite of naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is formed through glucuronidation, a metabolic process where naproxen is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body. The compound plays a crucial role in drug metabolism and detoxification, impacting pharmacokinetics and potential side effects associated with naproxen use .
(R)-Naproxen acyl-β-D-glucuronide is classified under acyl glucuronides, which are common metabolites formed from acidic drugs. These metabolites are known for their reactivity and potential implications in pharmacological and toxicological outcomes. The compound's synthesis typically occurs in the liver, catalyzed by UDP-glucuronosyltransferases, which are enzymes responsible for glucuronidation reactions .
The synthesis of (R)-Naproxen acyl-β-D-glucuronide involves several key steps:
The synthesis can be achieved through both chemical and enzymatic routes. The enzymatic method is preferred due to its specificity and efficiency, allowing for higher yields of the desired product .
(R)-Naproxen acyl-β-D-glucuronide has a complex molecular structure characterized by the presence of both naproxen and glucuronic acid moieties. The structural formula highlights the acyl group linked to the β-D-glucuronide unit.
(R)-Naproxen acyl-β-D-glucuronide undergoes various chemical reactions:
Common reagents involved in reactions with (R)-Naproxen acyl-β-D-glucuronide include thionyl chloride for activating the carboxyl group and 1-(trimethylsilyl)imidazole for hydroxyl group derivatization .
The mechanism of action of (R)-Naproxen acyl-β-D-glucuronide involves its formation through glucuronidation, which increases the water solubility of naproxen, facilitating renal excretion. This process is primarily catalyzed by UDP-glucuronosyltransferases in the liver, allowing for effective detoxification and elimination from the body .
(R)-Naproxen acyl-β-D-glucuronide has several scientific applications:
(R)-Naproxen acyl-β-D-glucuronide is a phase II metabolite formed through the conjugation of (R)-naproxen (a nonsteroidal anti-inflammatory drug) with glucuronic acid via an ester bond. Its molecular formula is C₂₀H₂₂O₉, with a precise molecular weight of 406.38 g/mol [2] [7]. The structure comprises two distinct moieties: the (R)-enantiomer of naproxen (2-(6-methoxy-2-naphthyl)propionic acid) linked to β-D-glucopyranuronic acid at the C1 position (O-acyl glycoside bond) [4] [7]. The glucuronic acid unit adopts a ^4C₁~ chair conformation, typical for β-D-hexopyranuronates, with stereospecific orientation of hydroxyl groups at C2, C3, and C4 [7].
The compound’s stereochemical integrity is defined by two chiral elements:
Table 1: Key Molecular Descriptors of (R)-Naproxen acyl-β-D-glucuronide
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₀H₂₂O₉ | [2] [7] |
Molecular Weight | 406.38 g/mol | [2] [7] |
CAS Registry Number | 112828-15-6 | [2] [4] |
SMILES Notation | C[C@@H](C(O[C@@H]([C@@H]1O)O[C@H](C(O)=O)[C@H]([C@@H]1O)O)=O)C2=CC3=C(C=C(C=C3)OC)C=C2 | [4] [7] |
IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyoxane-2-carboxylic acid | [7] |
Beyond its role as a metabolite, this conjugate serves as a fluorescent substrate for proglutamyl peptidase 1, producing a quantifiable blue signal upon enzymatic cleavage [4] [6].
The physicochemical behavior of (R)-naproxen acyl-β-D-glucuronide is dominated by its labile acyl glycoside bond and ionizable carboxylic acid groups (pKa ~3–4 for glucuronic acid). These properties dictate its solubility, degradation kinetics, and protein-binding affinity.
Solubility: The compound exhibits high hydrophilicity due to the glucuronic acid moiety, enhancing its aqueous solubility compared to the parent naproxen. This facilitates renal excretion, accounting for >50% of naproxen’s urinary metabolites [8]. However, organic solvents (e.g., acetonitrile) reduce its solubility, as evidenced by decreased degradation rates in aqueous-organic mixtures [3].
Stability and Hydrolysis: The β-1-O-acyl bond is intrinsically unstable under physiological conditions (pH 7.4, 37°C). Hydrolysis regenerates free (R)-naproxen, with a rate constant of 0.025 h⁻¹ in phosphate buffer [3]. Deuterium oxide (D₂O) and acetonitrile slow hydrolysis by up to 80%, suggesting solvent isotope effects and dielectric constant influences on nucleophilic attack [3].
Table 2: Stability Parameters of (R)-Naproxen acyl-β-D-glucuronide
Condition | Hydrolysis Rate Constant (h⁻¹) | Acyl Migration Impact | |
---|---|---|---|
25 mM phosphate buffer (pH 7.4) | 0.025 | Reference condition | |
D₂O pD 7.4 | Reduced by 60–80% | Slowed isomerization | |
20% acetonitrile (v/v) | Reduced by 50–75% | Suppressed degradation | |
Acidic urine (pH < 5) | Minimized | Stabilizes conjugate | [8] |
Reactivity and Protein Binding: The open-chain aldehyde form (generated via ring-opening of migrated isomers) can form covalent adducts with serum proteins. Plasma binding studies show 92% binding for the intact β-1-O-acyl isomer, decreasing to 66% for iso-glucuronides due to structural rearrangements [8]. This covalent modification is implicated in rare hypersensitivity reactions, though detailed toxicological mechanisms fall outside this analysis [9].
Acyl migration is the hallmark degradation pathway for (R)-naproxen acyl-β-D-glucuronide, involving intramolecular transesterification of the acyl group from the C1 hydroxyl of glucuronic acid to C2, C3, or C4 positions. This process generates pharmacologically distinct isomers (iso-glucuronides) and precedes hydrolysis.
Kinetics and Pathways: Using HPLC-UV and stopped-flow HPLC-¹H NMR, studies reveal a complex equilibrium between six species: the native β-1-O-acyl isomer, α/β-2-O-acyl, α/β-3-O-acyl, α/β-4-O-acyl isomers, and free aglycone [3]. Key findings include:
Table 3: Rate Constants for Isomerization and Hydrolysis (pH 7.4, 25°C)
Process | Rate Constant (h⁻¹) | Dominant Product | |
---|---|---|---|
β-1-O-acyl → α/β-2-O-acyl migration | 0.18 | β-2-O-acyl isomer | |
α/β-2-O-acyl → α/β-3-O-acyl migration | 0.12 | β-3-O-acyl isomer | |
α/β-3-O-acyl → α/β-4-O-acyl migration | 0.059 | β-4-O-acyl isomer | |
Hydrolysis of β-1-O-acyl conjugate | 0.025 | (R)-Naproxen (aglycone) | |
Hydrolysis of acyl-migrated isomers | 0.0058 | (R)-Naproxen (aglycone) | [3] |
Biological Implications: Migrated isomers exhibit reduced plasma protein binding (42–66% vs. 92% for native conjugate) [8], altering their distribution and clearance. They also inhibit transporters like OAT1/OAT3 and MRP2/4, potentially causing drug interactions (e.g., reduced methotrexate excretion) [2]. The benzyl ester derivative (C₂₇H₂₈O₉, MW 496.51 g/mol) is synthetically stabilized to prevent migration, aiding analytical standardization [10].
Anomerization: Spontaneous mutarotation converts β-anomers to α-anomers via ring-opening at the hemiacetal center. Though slower than acyl migration, this process complicates chromatographic resolution of isomers [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7